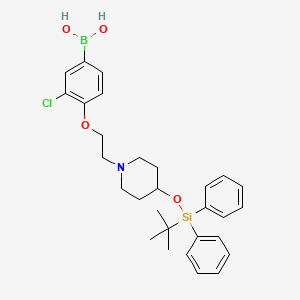

(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid

Description

The compound “(4-(2-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid” (CAS: 1704074-62-3) is a boronic acid derivative with a molecular formula of C29H37BClNO4Si and a molecular weight of 537.96 g/mol . Its structure features:

- A boronic acid group (-B(OH)₂) at the phenyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- A 3-chloro substituent on the phenyl ring, which may enhance steric and electronic interactions in synthesis or biological targeting.

Properties

IUPAC Name |

[4-[2-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethoxy]-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37BClNO4Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-24-16-18-32(19-17-24)20-21-35-28-15-14-23(30(33)34)22-27(28)31/h4-15,22,24,33-34H,16-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRKVLUYJPZMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37BClNO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid typically involves multiple steps. One common route starts with the protection of piperidine using tert-butyldiphenylsilyl chloride. This is followed by the introduction of the ethoxy group and subsequent chlorination of the phenyl ring. The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to study the interactions of boronic acids with biological molecules, such as enzymes and receptors.

Industry: The compound is used in the production of advanced materials and polymers, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development processes. The tert-butyldiphenylsilyl-protected piperidine moiety also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid (CAS: 1704064-14-1)

| Property | Target Compound (CAS 1704074-62-3) | Analog (CAS 1704064-14-1) |

|---|---|---|

| Molecular Formula | C29H37BClNO4Si | C17H26BFN2O5 |

| Molecular Weight | 537.96 g/mol | 368.21 g/mol |

| Key Substituents | TBDPS-protected piperidine, Cl | Boc-protected piperazine, F |

| Functional Impact | Enhanced steric protection from TBDPS | Boc group offers acid-labile protection |

| Electrophilicity | Chlorine (electron-withdrawing) | Fluorine (less electronegative than Cl) |

| Applications | Likely used in complex coupling reactions | Potential for peptide coupling or PROTACs |

Key Differences :

- The TBDPS group in the target compound provides superior stability under basic conditions compared to the Boc group in the analog, which is cleaved under acidic conditions .

- The 3-chloro substituent may improve binding affinity in medicinal chemistry applications compared to fluorine, which is smaller and less polar .

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704074-57-6)

| Property | Target Compound (CAS 1704074-62-3) | Analog (CAS 1704074-57-6) |

|---|---|---|

| Molecular Formula | C29H37BClNO4Si | C13H20BNO5S |

| Molecular Weight | 537.96 g/mol | 313.1 g/mol |

| Key Substituents | TBDPS-protected piperidine, Cl | Sulfonyl-linked 4-methylpiperidine, OMe |

| Functional Impact | Ethoxy linker improves flexibility | Sulfonyl group increases electrophilicity |

| Solubility | Likely lower (due to TBDPS) | Higher (smaller, polar sulfonyl group) |

Key Differences :

(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid (CAS: 913835-43-5)

| Property | Target Compound (CAS 1704074-62-3) | Analog (CAS 913835-43-5) |

|---|---|---|

| Molecular Formula | C29H37BClNO4Si | C12H17BClN2O3 (estimated) |

| Key Substituents | TBDPS-protected piperidine | Unprotected piperazine |

| Stability | Higher (TBDPS protects against oxidation) | Lower (piperazine prone to degradation) |

| Applications | Stable intermediate in multi-step synthesis | Used in simpler coupling reactions |

Key Differences :

- The TBDPS group in the target compound enhances lipophilicity, which may improve cell membrane permeability in drug discovery .

Biological Activity

The compound (4-(2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid , with CAS number 1704074-62-3, represents a novel class of boronic acids that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.

Molecular Structure

- Molecular Formula : C29H37BClNO4Si

- Molecular Weight : 537.96 g/mol

- CAS Number : 1704074-62-3

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | Not specified |

| Storage Conditions | Standard laboratory conditions |

Boronic acids are known for their ability to interact with biological molecules, particularly in the context of enzyme inhibition and modulation. The specific mechanism of action for this compound is hypothesized to involve:

- Inhibition of Proteasomes : Boronic acids can act as proteasome inhibitors, which may lead to the accumulation of regulatory proteins and affect cell cycle progression.

- Targeting Kinases : The compound may inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival.

Biological Assays and Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : In vitro studies have shown that boronic acids can induce apoptosis in cancer cell lines by disrupting proteasomal degradation pathways.

- Antimicrobial Properties : Some boronic acids have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.

Case Studies

- In Vitro Study on Cancer Cells : A study involving a related boronic acid demonstrated a dose-dependent inhibition of cancer cell proliferation in MCF-7 breast cancer cells, with an IC50 value indicating effective concentration levels for therapeutic use.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of boronic acids against Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µM.

Comparative Analysis with Other Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.